4-[(4-Bromophenoxy)methyl]piperidine
Overview
Description
4-[(4-Bromophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Probes for σ Receptors
Halogenated 4-(4-phenoxymethyl)piperidines, including 4-[(4-Bromophenoxy)methyl]piperidine, have been synthesized and evaluated as potential sigma (σ) receptor ligands. These compounds exhibit significant affinity and selectivity for σ-1 and σ-2 receptors. The most promising iodinated ligand from this series showed high uptake and retention in the brain and other organs, indicating potential use for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Antimicrobial Screening
A study synthesizing piperidine derivatives, including compounds related to this compound, explored their antimicrobial properties. These derivatives were tested against various bacterial and fungal cultures, demonstrating significant antimicrobial activity (Saify & Vaid, 1998).
Neuroprotective Agents
Compounds structurally related to this compound have been investigated for their neuroprotective properties. Specifically, derivatives of 4-phenylpiperidine, which have similarities in structure, have shown potential as neuroprotective agents, particularly in blocking N-methyl-D-aspartate (NMDA) responses (Chenard et al., 1995).
Synthesis of Spiro-Piperidin-4-Ones for Antimycobacterial Activity
An atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which are structurally related to this compound, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds represent a promising class for antimycobacterial therapy (Kumar et al., 2008).
Synthesis and Structural Characterization
The synthesis and molecular structure of compounds containing the piperidine moiety have been extensively studied, providing insights into the structural aspects that influence their biological activity. This includes studies on the crystal and molecular structure of piperidine derivatives (Khan et al., 2013).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-[(4-Bromophenoxy)methyl]piperidine”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFMUFGRNTWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647910 | |
Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189618-32-4 | |
Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.